molecular formula C64H56O10 B125619 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride CAS No. 156028-30-7

1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride

Cat. No.: B125619
CAS No.: 156028-30-7
M. Wt: 985.1 g/mol
InChI Key: OIBUEAFZCMYHPY-UHFFFAOYSA-N
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Description

1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride is a complex organic compound with the molecular formula C64H56O10. It is known for its unique structural properties and is widely used in various scientific research applications. This compound is particularly notable for its stability, strong absorption, and emission in the visible region, making it valuable in fields such as optoelectronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7,12-tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride typically involves the use of perylene-3,4,9,10-tetracarboxylic bisanhydride as a precursor. The process includes the following steps :

    Esterification: Perylene-3,4,9,10-tetracarboxylic bisanhydride is esterified to form perylene-3,4,9,10-tetracarboxylic tetra-n-butylester.

    Substitution: The esterified compound undergoes substitution reactions with tert-butylphenol to introduce the tert-butylphenoxy groups at the 1,6,7,12 positions.

    Cyclization: The substituted compound is then cyclized to form the final dianhydride structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include perylene diimides, perylene dihydrides, and various substituted perylene derivatives .

Mechanism of Action

The mechanism by which 1,6,7,12-tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride exerts its effects is primarily through its interaction with light. The compound absorbs light in the visible region, leading to electronic excitation. This property is exploited in optoelectronic applications where the excited state can be used to generate light (in OLEDs) or electricity (in photovoltaic cells) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride is unique due to its tert-butylphenoxy groups, which enhance its solubility and stability compared to other perylene derivatives. This makes it particularly suitable for applications requiring high-performance materials with robust chemical and thermal properties .

Properties

IUPAC Name

11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H56O10/c1-61(2,3)33-13-21-37(22-14-33)69-45-29-41-49-42(58(66)73-57(41)65)31-47(71-39-25-17-35(18-26-39)63(7,8)9)53-54-48(72-40-27-19-36(20-28-40)64(10,11)12)32-44-50-43(59(67)74-60(44)68)30-46(52(56(50)54)51(45)55(49)53)70-38-23-15-34(16-24-38)62(4,5)6/h13-32H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBUEAFZCMYHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)OC5=O)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C9C(=C38)C(=C2)C(=O)OC9=O)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H56O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156028-30-7
Record name 1,6,7,12-Tetra-t-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride, tech.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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